molecular formula C16H15ClN2O4S B300676 5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300676
M. Wt: 366.8 g/mol
InChI Key: LLVATYXZZDFEJK-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as COTI-2, is a small molecule compound that has shown promising results in cancer research. The compound has been studied extensively for its potential as a cancer treatment, and its unique structure and properties have made it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of 5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is not yet fully understood, but it is believed to work by targeting the mutant p53 protein, which is commonly found in cancer cells. The compound has been shown to reactivate the normal function of p53, which is responsible for regulating cell growth and preventing the formation of tumors.
Biochemical and Physiological Effects:
5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. In addition to its ability to reactivate p53, the compound has also been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and reduce the expression of genes that are involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in lab experiments is its high potency and specificity for mutant p53. This makes it an ideal tool for studying the role of p53 in cancer development and progression. However, one limitation of using 5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One area of interest is the development of new formulations or delivery methods that could improve the compound's solubility and bioavailability. Another potential direction is the investigation of 5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione and its potential as a cancer treatment.

Synthesis Methods

The synthesis method for 5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorobenzaldehyde with 2-(4-morpholinyl)-2-oxoethylamine in the presence of a thiol catalyst. The resulting product is then further reacted with thiosemicarbazide to yield the final compound, 5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies, demonstrating efficacy against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy. The compound has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.

properties

Product Name

5-(3-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C16H15ClN2O4S

Molecular Weight

366.8 g/mol

IUPAC Name

(5E)-5-[(3-chlorophenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H15ClN2O4S/c17-12-3-1-2-11(8-12)9-13-15(21)19(16(22)24-13)10-14(20)18-4-6-23-7-5-18/h1-3,8-9H,4-7,10H2/b13-9+

InChI Key

LLVATYXZZDFEJK-UKTHLTGXSA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O

Origin of Product

United States

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